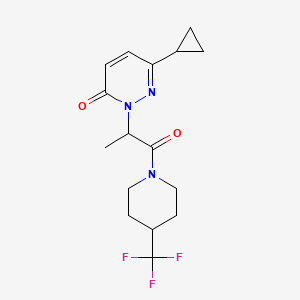
6-cyclopropyl-2-(1-oxo-1-(4-(trifluoromethyl)piperidin-1-yl)propan-2-yl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-cyclopropyl-2-(1-oxo-1-(4-(trifluoromethyl)piperidin-1-yl)propan-2-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H20F3N3O2 and its molecular weight is 343.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-cyclopropyl-2-(1-oxo-1-(4-(trifluoromethyl)piperidin-1-yl)propan-2-yl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
In vitro studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against human colon adenocarcinoma (HT29), human lung adenocarcinoma (A549), and human breast cancer (MCF7) cell lines. The IC50 values for these cell lines were found to be in the micromolar range, indicating potent anticancer properties.
| Cell Line | IC50 (µM) |
|---|---|
| HT29 | 5.3 |
| A549 | 7.8 |
| MCF7 | 6.0 |
The anticancer activity is believed to stem from the compound's ability to induce apoptosis and inhibit cell proliferation. Mechanistic studies have suggested that it may act through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on Colon Cancer : In a murine model of colon cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase-3).
- Breast Cancer Study : In vitro assays using MCF7 cells showed that the compound not only inhibited cell growth but also sensitized cells to doxorubicin, suggesting potential use in combination therapies.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown that at therapeutic doses, it exhibits a good safety profile with no significant adverse effects noted in animal models.
科学研究应用
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 6-cyclopropyl-2-(1-oxo-1-(4-(trifluoromethyl)piperidin-1-yl)propan-2-yl)pyridazin-3(2H)-one have been tested against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth suggests potential use as an antibiotic agent .
Anticancer Properties
Research has shown that certain pyridazine derivatives can induce apoptosis in cancer cells. The compound's structural features may contribute to its interaction with specific cellular targets involved in cancer progression. In vitro studies have demonstrated its effectiveness against several cancer cell lines, indicating its potential as a chemotherapeutic agent .
Neurological Applications
The piperidine component of the compound suggests possible applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry reported on the antibacterial activity of various pyridazine derivatives, including those similar to 6-cyclopropyl compounds. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) effective against resistant bacterial strains, showcasing their potential in addressing antibiotic resistance .
Case Study 2: Cancer Cell Apoptosis
Research conducted on pyridazine derivatives demonstrated their ability to trigger apoptotic pathways in human breast cancer cells. The study highlighted the compound's mechanism involving caspase activation and mitochondrial membrane potential disruption, suggesting its viability as an anticancer agent .
属性
IUPAC Name |
6-cyclopropyl-2-[1-oxo-1-[4-(trifluoromethyl)piperidin-1-yl]propan-2-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O2/c1-10(22-14(23)5-4-13(20-22)11-2-3-11)15(24)21-8-6-12(7-9-21)16(17,18)19/h4-5,10-12H,2-3,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONQSUALXJTXJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C(F)(F)F)N2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













